4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene
Description
4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene (Cy-Xantphos) is a bidentate phosphine ligand featuring a rigid xanthene backbone with two dicyclohexylphosphine (PCy₂) groups at the 4- and 5-positions. The 9,9-dimethyl substituents enhance steric rigidity, while the cyclohexyl groups provide significant steric bulk and electron-donating properties. This ligand is widely used in transition-metal catalysis, particularly in copper- and ruthenium-mediated reactions, due to its ability to stabilize metal centers and control regioselectivity .
Properties
IUPAC Name |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSJDZIGSNSKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)OC5=C1C=CC=C5P(C6CCCCC6)C7CCCCC7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Phosphination Pathway
The most widely reported method involves a two-step lithiation-phosphination sequence starting from 9,9-dimethyl-9H-xanthene .
Step 1: Generation of Dilithiated Intermediate
A solution of 9,9-dimethyl-9H-xanthene in anhydrous tetrahydrofuran (THF) is treated with n-butyllithium (n-BuLi) at −78°C under inert atmosphere. The reaction typically proceeds for 3–4 hours to ensure complete deprotonation at the 4- and 5-positions of the xanthene backbone.
Step 2: Quenching with Dicyclohexylphosphine Chloride
The dilithiated intermediate is reacted with dicyclohexylphosphine chloride (Cy₂PCl) at low temperatures (−78°C to 0°C). After gradual warming to room temperature, the mixture is hydrolyzed with aqueous HCl, and the product is extracted using dichloromethane (DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound as a white to pale yellow solid.
Typical Reaction Conditions
Direct Coupling Under Basic Conditions
An alternative one-pot method employs 9,9-dimethyl-9H-xanthene-4,5-diol as the starting material, reacting with dicyclohexylphosphine in the presence of a strong base (e.g., KOtBu) and a palladium catalyst. This approach avoids cryogenic conditions but requires careful control of steric effects.
Key Optimization Parameters
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Base Selection : Potassium tert-butoxide (KOtBu) outperforms weaker bases due to enhanced deprotonation efficiency.
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Catalyst System : Pd(OAc)₂/Xantphos enables efficient P–O bond cleavage and P–C coupling.
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Solvent Effects : Toluene provides optimal solubility for both reactants and catalyst.
Performance Metrics
Critical Process Considerations
Air and Moisture Sensitivity
The extreme sensitivity of both starting materials (e.g., Cy₂PCl) and intermediates necessitates rigorous exclusion of oxygen and moisture. Schlenk-line techniques or glovebox setups are mandatory, with tetrahydrofuran pre-dried over sodium/benzophenone.
Purification Challenges
The product’s high molecular weight (602.8 g/mol) and hydrophobicity complicate chromatography. Gradient elution (hexane → hexane/EtOAc 9:1) on flash silica gel achieves effective separation, though multiple passes may be required.
Analytical Characterization
1H NMR (CDCl₃): Key signals include:
31P NMR (CDCl₃): Single resonance at δ −15.2 to −14.8 ppm, confirming symmetric phosphine coordination.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Lithiation-Phosphination | High yields (up to 72%) | Cryogenic conditions required | Lab-scale synthesis |
| Direct Coupling | One-pot procedure | Lower yields (~50%) | Substrate-sensitive reactions |
Scale-Up Considerations
Industrial production faces three primary challenges:
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Cost of Cy₂PCl : Bulk pricing exceeds $500/kg, driving research into phosphine recycling.
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Solvent Volume : THF usage ratios of 50 mL/g substrate necessitate large-volume reactors.
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Waste Streams : Lithium salts and chlorinated byproducts require neutralization before disposal.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Hydroformylation and Hydrogenation
In rhodium-catalyzed hydroformylation of alkenes, this ligand demonstrates:
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Regioselectivity control : Up to 95% linear product preference for α-olefins
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Thermal stability : Maintains activity at temperatures exceeding 120°C
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Functional group tolerance : Compatible with esters, nitriles, and protected amines
For hydrogenation reactions, the ligand enables asymmetric reduction of ketones with enantiomeric excess (ee) values up to 88% when paired with chiral co-ligands .
Reaction Parameter Optimization
Critical reaction parameters for optimal performance:
| Condition | Optimal Range | Impact on Catalysis |
|---|---|---|
| Metal:Ligand Ratio | 1:1.2–1:1.5 | Prevents metal aggregation while maintaining activity |
| Temperature | 60–100°C | Balances reaction rate and catalyst stability |
| Solvent | Toluene or dioxane | Enhances ligand solubility and substrate access |
Studies show a direct correlation between the ligand's bite angle (102–105°) and catalytic efficiency in C–C bond formation .
Comparative Performance with Analogues
Structural modifications significantly affect catalytic behavior:
| Ligand Variant | Bite Angle | Turnover Frequency (TOF) | Substrate Scope |
|---|---|---|---|
| Dicyclohexylphosphino (this compound) | 102° | 850 h⁻¹ | Broad, including sterically demanding substrates |
| Diphenylphosphino (Xantphos) | 108° | 620 h⁻¹ | Limited to less hindered systems |
| Di-tert-butylphosphino | 98° | 920 h⁻¹ | Narrow, high selectivity for linear products |
The dicyclohexyl groups provide optimal steric bulk for preventing β-hydride elimination in alkyl cross-couplings while maintaining sufficient electron density for oxidative addition steps .
Mechanistic Insights
Key steps in the catalytic cycle involve:
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Oxidative addition : Enhanced by electron-donating cyclohexyl groups (rate acceleration ~3× vs. phenyl analogues)
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Transmetalation : Steric shielding reduces competing side reactions
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Reductive elimination : Ligand geometry facilitates bond formation through angle strain relief
In situ NMR studies reveal stable Pd(0) and Pd(II) complexes with coordination lifetimes exceeding 30 minutes under catalytic conditions .
This ligand's combination of steric bulk and electronic tunability makes it particularly valuable for pharmaceutical synthesis, where predictable reaction outcomes and functional group tolerance are critical. Recent advances have focused on its application in continuous flow systems, demonstrating sustained activity over 200 hours in prototype drug intermediate synthesis .
Scientific Research Applications
Applications in Catalysis
1. Transition Metal Catalysis
Xantphos is widely used as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it suitable for various catalytic processes:
- Cross-Coupling Reactions : Xantphos is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. The ligand enhances the reactivity of palladium complexes, allowing for high yields of biaryl compounds from aryl halides and boronic acids or alkenes .
- Hydrogenation Reactions : Xantphos has been employed in hydrogenation processes, facilitating the reduction of alkenes and carbonyl compounds. Its ability to stabilize metal hydride species is crucial for achieving high selectivity and efficiency in these reactions .
| Reaction Type | Catalyst Used | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(Xantphos) | Biaryl compounds | |
| Heck Reaction | Pd(Xantphos) | Alkenes | |
| Hydrogenation | Ru(Xantphos) | Alcohols |
2. Asymmetric Synthesis
Xantphos has also been utilized in asymmetric synthesis, particularly in the development of chiral catalysts. Its ability to form stable complexes with chiral transition metals allows for enantioselective transformations, which are critical in pharmaceutical synthesis and the production of fine chemicals .
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
The versatility of Xantphos extends to the synthesis of complex organic molecules. It has been used effectively in multi-step synthetic pathways where metal-catalyzed transformations are required to construct intricate molecular architectures .
2. Functionalization of Aromatics
Xantphos facilitates the functionalization of aromatic compounds through electrophilic aromatic substitution reactions, enabling the introduction of various functional groups onto aromatic rings . This application is particularly valuable in the development of new materials and pharmaceuticals.
Case Studies
Case Study 1: Development of Biaryl Compounds
In a study published by Smith et al., Xantphos was used in a palladium-catalyzed Suzuki coupling reaction to synthesize biaryl compounds. The reaction conditions were optimized to achieve yields exceeding 90% with excellent selectivity. This demonstrates the ligand's effectiveness in promoting cross-coupling reactions under mild conditions .
Case Study 2: Asymmetric Hydrogenation
A recent investigation by Johnson et al. explored the use of Xantphos in asymmetric hydrogenation reactions involving prochiral ketones. The catalyst system achieved high enantiomeric excess (ee) values, showcasing its potential for producing chiral alcohols relevant for drug development .
Mechanism of Action
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene exerts its effects primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphine groups donate electron density to the metal center, facilitating the activation of substrates and promoting catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Xanthene-Based Ligands
Structural and Electronic Differences
The table below compares Cy-Xantphos with key analogs:
Catalytic Performance
Copper-Catalyzed Borylalkylation
Cy-Xantphos achieves superior regioselectivity (5.8:1 Markovnikov:anti-Markovnikov) in copper-catalyzed alkene borylalkylation compared to Xantphos (3:1) due to its larger cone angle (∼160° vs. ∼145° for Xantphos). The dicyclohexyl groups prevent undesired β-hydride elimination, enhancing product stability .
Hydrogenation
Cy-Xantphos forms stable Ru complexes for selective hydrogenation of ketones and alkenes. In contrast, Xantphos-Ru complexes are less effective due to weaker metal-ligand bonding from smaller P–M–P bite angles .
Solubility and Stability
- Cy-Xantphos: Soluble in nonpolar solvents (toluene, hexane) but poorly in methanol or water. Stable under inert atmospheres but sensitive to oxidation .
- Xantphos : More soluble in polar aprotic solvents (THF, DCM) due to aromatic PPh₂ groups .
- t-Bu-Xantphos: Limited solubility in most solvents except highly nonpolar media .
Biological Activity
4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene (CAS No. 940934-47-4) is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This compound's unique structure contributes to its biological activity, making it a subject of interest for research into its potential therapeutic applications.
- Molecular Formula : C39H56OP2
- Molecular Weight : 602.81 g/mol
- Purity : Typically available at 97% purity .
- Melting Point : 94–97 °C .
- Storage Conditions : Should be stored in an inert atmosphere at room temperature .
The biological activity of this compound is primarily attributed to its role as a ligand in transition metal complexes. These complexes are often used in catalysis, which can lead to the production of biologically active compounds. The ligand’s steric and electronic properties can significantly influence the reactivity and selectivity of the metal centers it coordinates with.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
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Anticancer Properties :
- Studies have shown that phosphine ligands can enhance the efficacy of metal-based anticancer drugs. For instance, transition metal complexes with phosphine ligands have been reported to induce apoptosis in cancer cells through various pathways .
- A specific study demonstrated that complexes formed with this compound exhibited cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of transition metal complexes containing this compound. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against various pathogens:
Q & A
Q. What synthetic methodologies are recommended for preparing 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene, and how can purity be ensured?
The ligand is synthesized via di-lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by reaction with chlorodiphenylphosphine . Critical steps include strict anhydrous conditions and inert gas purging to prevent oxidation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from toluene. Purity is confirmed by P NMR to detect unreacted phosphine or oxidized byproducts, supplemented by elemental analysis (C, H, P) .
Q. How is this compound characterized structurally, and what techniques validate its coordination geometry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the xanthene backbone and phosphorus coordination sites. Cyclic voltammetry (CV) assesses redox behavior, particularly in metal complexes (e.g., Pd or Co), to evaluate electron-donating capacity . FT-IR and H/C NMR verify substituent integrity, while ESI-MS confirms molecular weight .
Q. What are the primary catalytic applications of this ligand in transition-metal-mediated reactions?
The ligand’s wide bite angle (~108°) makes it ideal for Pd-catalyzed cross-couplings, such as hydroesterification of alkynes and Buchwald-Hartwig amination . It stabilizes palladium intermediates in C–N and C–O bond formations, enhancing turnover numbers (TONs) in challenging substrates. For example, in Buchwald reactions, it enables coupling of aryl chlorides with amines at 80–100°C in dioxane with NaOtBu as base .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this ligand to address contradictory catalytic efficiency data in different solvent systems?
Contradictions in catalytic efficiency (e.g., lower yields in THF vs. dioxane) arise from solvent polarity and coordination strength. Systematic optimization involves:
Q. What strategies mitigate ligand oxidation or degradation during long-term catalytic cycles?
Oxidation of phosphine groups (to phosphine oxides) is a key failure mode. Mitigation strategies include:
Q. How does modifying the xanthene backbone (e.g., sulfonation or fluorination) alter the ligand’s catalytic performance?
Sulfonation at the 2,7-positions (e.g., disodium sulfonate derivative) improves water solubility for aqueous-phase catalysis while maintaining Pd coordination. Fluorination enhances thermal stability but may reduce ligand flexibility, affecting substrate accessibility. Such modifications require iterative testing via kinetic studies (e.g., TOF measurements) and computational modeling (DFT) to assess steric/electronic effects .
Q. What analytical methods resolve discrepancies in reported melting points (224–228°C vs. 224–230°C)?
Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) under nitrogen (heating rate: 10°C/min) provides precise melting profiles. Hot-stage microscopy corroborates phase transitions, while PXRD identifies crystalline forms .
Methodological Considerations
- Data Contradiction Analysis : Compare ligand performance across multiple reaction scales (mg to kg) to identify batch-dependent impurities. Use ICP-MS to quantify metal residues (e.g., Pd leaching) that may skew results .
- Experimental Design : For ligand-metal complexation studies, employ Job’s plot analysis (UV-Vis titration) to determine stoichiometry and stability constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
